molecular formula C17H18Cl2N4O2 B12912171 Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 5518-63-8

Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12912171
CAS No.: 5518-63-8
M. Wt: 381.3 g/mol
InChI Key: ZFEKZRPIZKTSPZ-UHFFFAOYSA-N
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Description

Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another approach involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes a series of reactions to form the desired triazolopyrimidine scaffold .

Industrial Production Methods

the use of microwave-assisted synthesis and other green chemistry approaches are likely to be favored due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to the suppression of cancer cell growth and proliferation .

Biological Activity

Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 5518-63-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its antitumor and antibacterial effects.

Chemical Structure and Properties

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their pharmacological potential. Its molecular formula is C17H18Cl2N4O2C_{17}H_{18}Cl_2N_4O_2, and it exhibits a complex structure that contributes to its biological activity. The presence of the 3,4-dichlorophenyl group is particularly relevant for its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolo-pyrimidine derivatives. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Key Findings:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7. The IC50 values were reported at approximately 17.83 µM and 19.73 µM respectively, indicating a potent effect compared to standard chemotherapeutics like Cisplatin .
  • Mechanism of Action : Further investigations are ongoing to elucidate the mechanisms by which this compound induces apoptosis in cancer cells. Preliminary data suggest that it may interfere with cell cycle progression and promote apoptotic pathways .

Antibacterial Activity

In addition to its antitumor properties, this compound has shown promising antibacterial activity. The triazole moiety is often associated with antimicrobial properties.

Research Insights:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole and pyrimidine rings can significantly influence both antitumor and antibacterial activities.

ModificationEffect on Activity
Substitution at the 3 or 4 position of the phenyl ringEnhances binding affinity to target enzymes
Variation in alkyl chain lengthAlters solubility and bioavailability
Halogen substitutionsCan increase potency against specific cancer types

Case Studies

Several case studies have been conducted to assess the pharmacological profile of triazolo-pyrimidines:

  • Study on MDA-MB-231 Cells : A focused study indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation through apoptosis induction.
  • Antibacterial Screening : In a comparative study involving various triazole derivatives, this compound displayed promising results against Staphylococcus aureus and Escherichia coli strains.

Properties

CAS No.

5518-63-8

Molecular Formula

C17H18Cl2N4O2

Molecular Weight

381.3 g/mol

IUPAC Name

ethyl 7-(3,4-dichlorophenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H18Cl2N4O2/c1-3-5-13-14(16(24)25-4-2)15(23-17(22-13)20-9-21-23)10-6-7-11(18)12(19)8-10/h6-9,15H,3-5H2,1-2H3,(H,20,21,22)

InChI Key

ZFEKZRPIZKTSPZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC

Origin of Product

United States

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